Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-
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Overview
Description
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexanone and is known for its crystalline solid form, high melting point, and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- typically involves the reaction of cyclohexanone with 4-azidobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azide groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through photolabeling techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for cancer treatment.
Industry: Utilized in the development of new materials and bioconjugates.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- is not fully understood. it is believed to interact with biological molecules such as proteins and nucleic acids. The azide groups in the compound are highly reactive and can undergo click chemistry reactions with biological molecules, making it an ideal candidate for creating bioconjugates and other biomaterials.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-azidobenzal)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- (2Z,6Z)-2,6-Bis(4-azidobenzylidene)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)- stands out due to its unique combination of azide groups and the cyclohexanone backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in scientific research and industry .
Properties
CAS No. |
72259-81-5 |
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Molecular Formula |
C23H22N6O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,6-bis[(4-azidophenyl)methylidene]-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C23H22N6O/c1-15(2)18-13-19(11-16-3-7-21(8-4-16)26-28-24)23(30)20(14-18)12-17-5-9-22(10-6-17)27-29-25/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
MGFFWPSXPUJKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origin of Product |
United States |
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